molecular formula C12H18N4O3 B2621293 4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid CAS No. 1182978-24-0

4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid

Cat. No.: B2621293
CAS No.: 1182978-24-0
M. Wt: 266.301
InChI Key: BROLGOAMNLQNIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid is a synthetic compound that features a triazole ring, a piperidine ring, and a butanoic acid moiety

Mechanism of Action

Preparation Methods

The synthesis of 4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid typically involves multi-step chemical reactionsThe reaction conditions often involve the use of solvents like methanol or acetonitrile, and catalysts such as palladium or copper compounds .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar compounds include other triazole-containing molecules, such as:

  • 3-(6-pyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile
  • 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)propenamide

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of 4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid lies in its specific combination of the triazole, piperidine, and butanoic acid moieties, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3/c1-15-8-13-14-12(15)9-3-2-6-16(7-9)10(17)4-5-11(18)19/h8-9H,2-7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROLGOAMNLQNIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2CCCN(C2)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.